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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112 Get Quote

(Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β

and δ, has demonstrated significant anti-tumor activity, particularly in cancers with loss of the

tumor suppressor PTEN.[1][2][3][4][5] This guide provides a comprehensive overview of the

efficacy of (Rac)-AZD8186 when combined with various chemotherapy agents, supported by

preclinical and clinical data.

The primary rationale for these combination therapies lies in the central role of the

PI3K/AKT/mTOR signaling pathway in promoting tumor cell survival, proliferation, and

resistance to chemotherapy.[6] By inhibiting PI3Kβ, AZD8186 can disrupt this pathway,

especially in PTEN-deficient tumors which are highly dependent on PI3Kβ signaling.[1][2][3][4]

[5]

Efficacy in Combination with Taxanes (Docetaxel and
Paclitaxel)
Preclinical studies have shown that combining AZD8186 with taxanes like docetaxel and

paclitaxel leads to enhanced anti-tumor effects in various cancer models, including triple-

negative breast cancer (TNBC) and prostate cancer.[1][2][3][4][5]

Key Findings:

Synergistic Growth Inhibition: In vitro studies on TNBC cell lines with PTEN loss (MDA-MB-

436, MDA-MB-468, and Sum-159) revealed marked synergistic effects when AZD8186 was

combined with paclitaxel, with combination index (CI) values often below 0.5.[6]
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Increased Apoptosis: The combination of AZD8186 and paclitaxel significantly increased

apoptosis in PTEN-loss TNBC cell lines compared to either drug alone. For instance, in

MDA-MB-468 cells, the combination induced 33% apoptotic cells compared to about 10%

with single-drug treatments.[6][7]

Enhanced In Vivo Tumor Control: In xenograft models of PTEN-null TNBC and prostate

cancer, the combination of AZD8186 and docetaxel resulted in greater tumor growth

inhibition compared to monotherapy.[1][2][3][4][5] While AZD8186 as a single agent showed

limited in vivo efficacy, its combination with paclitaxel significantly enhanced anti-tumor

activity in MDA-MB-436 and MDA-MB-468 xenografts.[7]

Clinical Trial: A phase Ib/II study evaluated the combination of AZD8186 and paclitaxel in

patients with advanced gastric cancer. While the combination was well-tolerated, it

demonstrated limited clinical efficacy in this patient population.[8][9] Another clinical trial is

investigating the combination of AZD8186 and docetaxel in patients with advanced solid

tumors harboring PTEN or PIK3CB mutations.[10]

Quantitative Data Summary: In Vitro Synergy of AZD8186 and Paclitaxel in TNBC Cell Lines

Cell Line PTEN Status
Combination Index (CI)
with Paclitaxel

MDA-MB-436 Loss ~0.5 (Synergism)[6]

MDA-MB-468 Loss <0.5 (Marked Synergism)[6]

Sum-159 Loss ~0.5 (Synergism)[6]

MFM-223 Wild-Type ~0.8 (Moderate Synergism)[6]

Quantitative Data Summary: In Vivo Tumor Growth Inhibition in PTEN-Null Models
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Cancer Model Treatment Tumor Growth Inhibition

HCC70 (TNBC) AZD8186 (25 mg/kg) 62%[2]

HCC70 (TNBC) AZD8186 (50 mg/kg) 85%[2]

MDA-MB-468 (TNBC) AZD8186 (25 mg/kg) 47%[2]

MDA-MB-468 (TNBC) AZD8186 (50 mg/kg) 76%[2]

Efficacy in Combination with Other Chemotherapy
Agents
The synergistic effects of AZD8186 have also been explored with other chemotherapy drugs.

Key Findings:

Eribulin and Carboplatin: In TNBC cell lines with PTEN loss, AZD8186 in combination with

eribulin or carboplatin also produced marked synergistic effects on the inhibition of cell

proliferation.[6]

Quantitative Data Summary: In Vitro Synergy of AZD8186 with Eribulin and Carboplatin in

TNBC Cell Lines

Cell Line PTEN Status
Combination Index
(CI) with Eribulin

Combination Index
(CI) with
Carboplatin

MDA-MB-436 Loss Synergism[6] Synergism[6]

MDA-MB-468 Loss Synergism[6] Synergism[6]

Sum-159 Loss Synergism[6] Synergism[6]

MFM-223 Wild-Type
Moderate

Synergism[6]

Moderate

Synergism[6]

Signaling Pathways and Experimental Workflows
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The combination of AZD8186 with chemotherapy agents impacts key cellular signaling

pathways, primarily the PI3K/AKT/mTOR pathway.

Cell Membrane Cytoplasm

Receptor Tyrosine
Kinase (RTK)

PI3Kβ/δ

Activates

PIP3

Phosphorylates

PIP2

AKT

Activates

mTORC1

Activates

Apoptosis

Inhibits

Cell Proliferation
& Survival

PTEN

Inhibits

AZD8186

Inhibits

Chemotherapy
(e.g., Taxanes)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b612112?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified PI3K/AKT signaling pathway and points of intervention by AZD8186 and

chemotherapy.

In Vitro Studies

In Vivo Studies

Cancer Cell Lines
(e.g., TNBC, Prostate)

Treatment:
- AZD8186

- Chemotherapy
- Combination

Cell Viability Assay
(e.g., SRB)

Apoptosis Assay
(e.g., Annexin V)

Western Blot
(Pathway Analysis)

Xenograft Model
(e.g., PTEN-null tumors) Treatment Groups Tumor Volume

Measurement Biomarker Analysis

Click to download full resolution via product page

Caption: General experimental workflow for evaluating AZD8186 combination therapy.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability Assay (Sulforhodamine B - SRB Assay)[6]

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and

allowed to attach overnight.

Drug Treatment: Cells are treated with a range of concentrations of AZD8186, the

chemotherapy agent, or the combination of both for 72 hours.

Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
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Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic

acid.

Washing: Unbound dye is removed by washing with 1% acetic acid.

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a

microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The

combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI

< 0.8), additivity (0.8-1.2), or antagonism (>1.2).[6]

Apoptosis Assay (Annexin V Staining)[6]

Cell Treatment: Cells are treated with AZD8186, the chemotherapy agent, or the combination

for a specified period (e.g., 72 hours).

Cell Collection: Both floating and attached cells are collected.

Staining: Cells are washed and then stained with Annexin V (conjugated to a fluorescent dye

like FITC) and a viability dye (like Propidium Iodide - PI) according to the manufacturer's

protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry.

Data Analysis: The percentage of apoptotic cells (Annexin V positive) is determined from the

total cell population.

In Vivo Xenograft Studies[2]

Tumor Implantation: Human cancer cells (e.g., HCC70, MDA-MB-468, PC3) are

subcutaneously injected into immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment Groups: Mice are randomized into different treatment groups: vehicle control,

AZD8186 alone, chemotherapy agent alone, and the combination of AZD8186 and the

chemotherapy agent.

Drug Administration: Drugs are administered according to a predetermined schedule and

dosage. For example, AZD8186 might be given orally twice a day, and docetaxel

administered intravenously.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Biomarker Analysis: At the end of the study, tumors may be excised for biomarker analysis

(e.g., Western blotting or immunohistochemistry for pAKT).

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to

compare the efficacy of the different treatment regimens.

Western Blotting for Pathway Analysis[2][5]

Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

Protein Quantification: The concentration of the extracted protein is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine

serum albumin) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to

the proteins of interest (e.g., pAKT, total AKT, pS6, etc.).
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Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary

antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system.

Analysis: The intensity of the bands is quantified to determine the levels of protein

expression and phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612112#efficacy-of-rac-azd8186-in-combination-with-
chemotherapy-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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